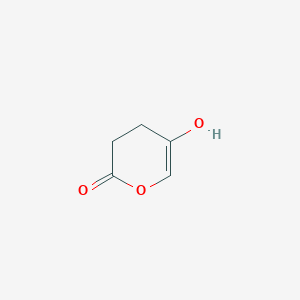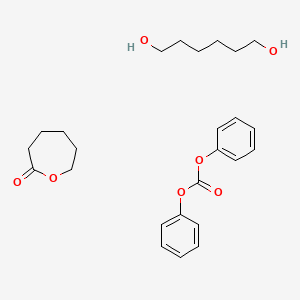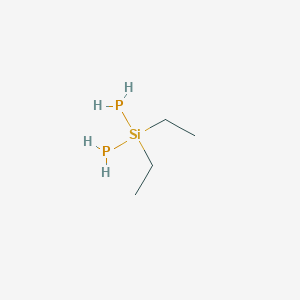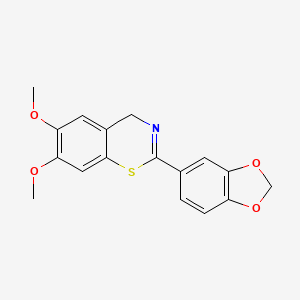![molecular formula C13H12N2O B14322908 4-methyl-2-[(E)-pyridin-2-yliminomethyl]phenol](/img/structure/B14322908.png)
4-methyl-2-[(E)-pyridin-2-yliminomethyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-2-[(E)-pyridin-2-yliminomethyl]phenol is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-[(E)-pyridin-2-yliminomethyl]phenol typically involves the condensation reaction between 4-methyl-2-hydroxybenzaldehyde and 2-aminopyridine. The reaction is usually carried out in an ethanol solution, where the aldehyde and amine react to form the Schiff base. The reaction mixture is stirred for a specific period, often around 1 hour, and then allowed to evaporate slowly to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity. The use of continuous flow reactors could also be considered to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-methyl-2-[(E)-pyridin-2-yliminomethyl]phenol can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation are commonly employed.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitro derivatives, sulfonic acids
Wissenschaftliche Forschungsanwendungen
4-methyl-2-[(E)-pyridin-2-yliminomethyl]phenol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-methyl-2-[(E)-pyridin-2-yliminomethyl]phenol involves its ability to form complexes with metal ions. These metal complexes can interact with biological molecules, leading to various biological effects. For instance, the compound can disrupt bacterial cell membranes, leading to antimicrobial activity . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and prevent oxidative damage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-methylphenol (p-cresol): Similar in structure but lacks the imine group.
2-aminopyridine: Contains the pyridine ring but lacks the phenolic and imine groups.
Share the imine group but differ in the specific substituents attached to the nitrogen and carbon atoms.
Uniqueness
4-methyl-2-[(E)-pyridin-2-yliminomethyl]phenol is unique due to the presence of both a phenolic hydroxyl group and a pyridine ring connected through an imine linkage. This unique structure allows it to exhibit a combination of properties such as antimicrobial, antioxidant, and coordination chemistry capabilities, making it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C13H12N2O |
|---|---|
Molekulargewicht |
212.25 g/mol |
IUPAC-Name |
4-methyl-2-[(E)-pyridin-2-yliminomethyl]phenol |
InChI |
InChI=1S/C13H12N2O/c1-10-5-6-12(16)11(8-10)9-15-13-4-2-3-7-14-13/h2-9,16H,1H3/b15-9+ |
InChI-Schlüssel |
PBBDILXFRBZPBH-OQLLNIDSSA-N |
Isomerische SMILES |
CC1=CC(=C(C=C1)O)/C=N/C2=CC=CC=N2 |
Kanonische SMILES |
CC1=CC(=C(C=C1)O)C=NC2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1,1'-[2-(2,4-Dimethylphenyl)ethene-1,1-diyl]dibenzene](/img/structure/B14322872.png)


![(8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) (E)-3-(4-chlorophenyl)-2-phenylprop-2-enoate;chloride](/img/structure/B14322890.png)



![Benzothiazolium, 3-methyl-2-[(1-methyl-4(1H)-pyridinylidene)methyl]-](/img/structure/B14322913.png)
![4-[(Naphthalen-2-yl)methyl]-1,1'-biphenyl](/img/structure/B14322914.png)
![6-[(But-3-yn-1-yl)oxy]-N,N-dimethyl-1,2,4,5-tetrazin-3-amine](/img/structure/B14322918.png)

